1-(Pyren-1-YL)hexadecan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
125509-67-3 |
|---|---|
Molecular Formula |
C32H40O |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
1-pyren-1-ylhexadecan-1-one |
InChI |
InChI=1S/C32H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-30(33)28-23-21-27-20-19-25-16-15-17-26-22-24-29(28)32(27)31(25)26/h15-17,19-24H,2-14,18H2,1H3 |
InChI Key |
WPVAUFPEWASKAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Pyren 1 Yl Hexadecan 1 One
Established Synthetic Pathways and Reaction Mechanisms for 1-(Pyren-1-YL)hexadecan-1-one
The most prevalent methods for synthesizing this compound rely on classical organic reactions that form a carbon-carbon bond between the pyrene (B120774) aromatic system and the hexadecanoyl acyl group.
The Friedel-Crafts acylation is the cornerstone method for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the acylation of the electron-rich pyrene ring with an appropriate acylating agent in the presence of a strong Lewis acid catalyst.
Reaction Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion. First, the Lewis acid (e.g., Aluminum chloride, AlCl₃) coordinates to the oxygen or chlorine atom of the acylating agent (e.g., Hexadecanoyl chloride). This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of the hexadecanoyl acylium ion (C₁₅H₃₁C≡O⁺). The pyrene ring, acting as a nucleophile, then attacks this powerful electrophile. Pyrene exhibits high reactivity at its C1, C3, C6, and C8 positions, with the C1 position being the most nucleophilic and sterically accessible, leading to preferential formation of the 1-substituted product. A subsequent deprotonation step restores the aromaticity of the pyrene ring, yielding this compound.
Common Reagents:
Substrate: Pyrene
Acylating Agent: Hexadecanoyl chloride or Hexadecanoic anhydride (B1165640)
Catalyst: Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄), or Iron(III) chloride (FeCl₃)
Solvent: Carbon disulfide (CS₂), Dichloromethane (B109758) (CH₂Cl₂), or Nitrobenzene (C₆H₅NO₂)
The table below summarizes typical conditions found in research for this transformation.
| Catalyst | Acylating Agent | Solvent | Typical Temperature (°C) | Reported Yield Range (%) |
|---|---|---|---|---|
| Aluminum chloride (AlCl₃) | Hexadecanoyl chloride | Carbon disulfide (CS₂) | 0 to RT | 65-80% |
| Tin(IV) chloride (SnCl₄) | Hexadecanoyl chloride | Dichloromethane (CH₂Cl₂) | 0 to RT | 50-70% |
| Iron(III) chloride (FeCl₃) | Hexadecanoic anhydride | Nitrobenzene | RT to 50 | 45-60% |
While effective, Friedel-Crafts acylation can suffer from drawbacks such as harsh conditions and the generation of stoichiometric waste. Alternative multi-step pathways offer milder conditions and different reactivity profiles.
Organometallic Coupling Routes: A common alternative begins with a pre-functionalized pyrene, such as 1-bromopyrene (B33193).
Grignard Reagent Formation: 1-bromopyrene is treated with magnesium metal to form the corresponding Grignard reagent, pyren-1-ylmagnesium bromide.
Nucleophilic Acyl Substitution: This highly nucleophilic Grignard reagent is then reacted with hexadecanoyl chloride. The pyrenyl anion attacks the electrophilic carbonyl carbon of the acid chloride, forming the target ketone after aqueous workup.
This approach avoids the strong Lewis acids of the Friedel-Crafts reaction but requires anhydrous conditions and careful handling of the reactive organometallic intermediate.
Oxidation of Secondary Alcohols: Another strategy involves the initial formation of the corresponding secondary alcohol, 1-(pyren-1-yl)hexadecan-1-ol, which is then oxidized to the ketone.
Initial Addition: Pyren-1-ylmagnesium bromide (prepared as above) is reacted with hexadecanal. This forms the secondary alcohol upon workup.
Oxidation: The resulting alcohol is oxidized to this compound using standard oxidizing agents such as Pyridinium chlorochromate (PCC), a Swern oxidation, or Dess-Martin periodinane. This two-step method provides excellent control and avoids the potential for di-acylation that can occur under harsh Friedel-Crafts conditions.
Optimizing the Friedel-Crafts acylation is crucial for maximizing the yield of the desired 1-isomer and minimizing the formation of byproducts, such as di-acylated pyrenes or other isomers.
Catalyst Stoichiometry: The molar ratio of the Lewis acid catalyst to the reactants is a critical parameter. A slight excess (e.g., 1.1-1.3 equivalents) is often required to drive the reaction to completion. However, a large excess can promote side reactions and decomposition of the pyrene core.
Temperature Control: Low-temperature conditions (e.g., 0 °C) are highly preferred. This slows the reaction rate but significantly enhances regioselectivity for the C1 position and suppresses the formation of thermodynamically favored but undesired isomers and di-substituted products.
Solvent Choice: The solvent not only facilitates dissolution but also modulates catalyst activity. Non-polar solvents like Carbon disulfide (CS₂) are classic choices, while chlorinated solvents like Dichloromethane are often used for their moderate polarity and ease of removal. Polar coordinating solvents are generally avoided as they can deactivate the Lewis acid catalyst.
The following table demonstrates the impact of parameter optimization on reaction outcomes.
| Parameter Varied | Condition A | Outcome A | Condition B | Outcome B |
|---|---|---|---|---|
| Temperature | Reaction at 60 °C | Lower selectivity; mixture of isomers and di-acylated products. Yield of 1-isomer: ~40%. | Reaction at 0 °C | High selectivity for 1-isomer; minimal byproducts. Yield of 1-isomer: >75%. |
| Catalyst Molarity | 2.5 eq. AlCl₃ | Significant charring and product degradation; complex mixture. | 1.2 eq. AlCl₃ | Clean reaction profile with high conversion to the mono-acylated product. |
| Order of Addition | Pyrene added to AlCl₃/Acyl Chloride mixture | Localized excess of acylating agent can lead to di-substitution. | Acyl Chloride added slowly to Pyrene/AlCl₃ mixture | Maintains low concentration of the electrophile, favoring mono-substitution. |
Novel Approaches in the Synthesis of this compound
Modern synthetic chemistry offers innovative techniques to improve the efficiency, safety, and environmental impact of the synthesis.
Microwave-Assisted Organic Synthesis (MAOS): Performing the Friedel-Crafts acylation in a dedicated microwave reactor can dramatically reduce reaction times from several hours to mere minutes. The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.
Flow Chemistry: Synthesizing the compound in a continuous flow reactor provides superior control over reaction parameters. Reactants are pumped through heated tubes where they mix and react. This allows for precise temperature management, rapid screening of conditions, and enhanced safety, as only small volumes of reactive materials are present at any given time.
Heterogeneous Catalysis: Replacing homogeneous Lewis acids like AlCl₃ with solid-supported catalysts (e.g., zeolites, montmorillonite (B579905) clay, or Nafion-H) represents a significant advance. These heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, simplifying purification and enabling catalyst recycling, which aligns with green chemistry principles.
Post-Synthetic Functionalization and Chemical Modification of the Compound
Once synthesized, this compound can serve as a versatile platform for further chemical transformations to generate novel derivatives with tailored properties.
Reduction of the Ketone: The carbonyl group is a prime site for modification. It can be selectively reduced to a secondary alcohol, 1-(pyren-1-yl)hexadecan-1-ol , using mild reducing agents like Sodium borohydride (B1222165) (NaBH₄). This transformation alters the polarity and hydrogen-bonding capability of the molecule, which can affect its behavior as a molecular probe.
Wittig Reaction: The ketone can be converted into an alkene via the Wittig reaction. Treatment with a phosphorus ylide (e.g., Ph₃P=CH₂) would replace the C=O bond with a C=C bond, yielding 1-(1-methylenhexadecyl)pyrene , fundamentally changing the electronic and structural properties of the linker between the pyrene and alkyl chain.
Further Substitution on the Pyrene Ring: The pyrene moiety itself can undergo further electrophilic substitution. The existing acyl group is a deactivating, meta-directing group. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or sulfonation would be expected to occur at positions C3, C6, or C8, providing a route to doubly-functionalized probes.
Green Chemistry Principles and Sustainable Synthesis Routes for this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental footprint.
Atom Economy: The classical Friedel-Crafts acylation has poor atom economy because the Lewis acid catalyst is used in stoichiometric or supra-stoichiometric amounts and is converted into waste during aqueous workup. Catalytic methods, especially those using recyclable heterogeneous catalysts, vastly improve the atom economy.
Use of Safer Solvents and Reagents: A key green objective is to replace hazardous solvents like Carbon disulfide and Nitrobenzene with safer alternatives. Research into performing the acylation in greener solvents like ionic liquids or even under solvent-free conditions (e.g., via ball milling or microwave heating of a solid mixture) is an active area.
Waste Prevention: The ideal green synthesis is designed to prevent waste rather than treat it after it has been created. This is achieved by optimizing reactions for maximum selectivity to avoid byproducts and by employing recyclable catalytic systems to eliminate the stoichiometric inorganic waste generated in traditional Friedel-Crafts reactions.
Advanced Spectroscopic and Photophysical Investigations of 1 Pyren 1 Yl Hexadecan 1 One
Fundamental Photophysics and Electronic Transitions of 1-(Pyren-1-YL)hexadecan-1-one
The photophysical behavior of this compound is governed by the electronic properties of the pyrene (B120774) chromophore, which are modulated by the attached hexadecanoyl substituent. The long alkyl chain primarily influences the molecule's solubility and its propensity for aggregation and excimer formation, while the carbonyl group can affect the energy levels of the excited states and introduce additional non-radiative decay pathways.
Absorption Spectroscopy and Electronic Band Structure Analysis
The absorption spectrum of this compound in dilute solutions is expected to be characteristic of a 1-substituted pyrene derivative. The spectrum is dominated by intense π-π* transitions within the pyrene moiety. Typically, pyrene and its derivatives exhibit several distinct absorption bands. The most prominent of these is the S₀ → S₂ transition, which is strongly allowed and appears at a shorter wavelength, while the S₀ → S₁ transition is symmetry-forbidden and appears as a series of weaker, vibronically structured bands at longer wavelengths.
The presence of the carbonyl group conjugated with the pyrene ring can cause a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyrene due to the extension of the π-conjugated system.
Table 1: Representative Absorption Maxima for Pyrene and a Model Analog in Cyclohexane
| Compound | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |
| Pyrene | ~335 | ~54,000 | S₀ → S₂ |
| ~320 | ~35,000 | S₀ → S₂ | |
| ~273 | ~45,000 | S₀ → S₃ | |
| 1-Acetylpyrene (B1266438) | ~350 | - | S₀ → S₁ |
| ~380 | - | S₀ → S₂ |
Note: The data for 1-acetylpyrene serves as an analogue for this compound. The hexadecyl chain is not expected to significantly alter the electronic absorption maxima.
Steady-State Fluorescence Spectroscopy and Emission Characteristics
In dilute solutions, this compound is expected to exhibit a structured monomer fluorescence spectrum originating from the locally excited singlet state (S₁) of the pyrene moiety. This emission typically appears in the violet-blue region of the electromagnetic spectrum and shows characteristic vibronic bands.
However, the fluorescence quantum yield of pyrene ketones, such as 1-acetylpyrene, is known to be significantly lower than that of pyrene itself. This is attributed to the presence of the carbonyl group, which introduces a low-lying n-π* triplet state that facilitates efficient intersystem crossing (ISC) from the singlet excited state to the triplet manifold, a non-radiative decay pathway. epa.govresearchgate.net
Table 2: Photophysical Data for 1-Acetylpyrene in Various Solvents
| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 380 | 400, 420 | < 0.01 |
| Acetonitrile | 382 | 405, 425 | 0.02 |
| Ethanol | 384 | 410, 430 | 0.05 |
Data for 1-acetylpyrene is used as a proxy for this compound. researchgate.net
Time-Resolved Fluorescence and Excited-State Dynamics
The excited-state dynamics of this compound are anticipated to be complex. Following photoexcitation, the molecule populates the S₁ state. In the absence of quenchers or high concentrations, the excited state can decay via several pathways:
Fluorescence: Radiative decay from S₁ to the ground state (S₀), resulting in the emission of a photon.
Internal Conversion (IC): Non-radiative decay from S₁ to S₀.
Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to the triplet manifold (T₁). As mentioned, for pyrene ketones, this is a particularly efficient process that leads to low fluorescence quantum yields. epa.govresearchgate.net
The fluorescence lifetime (τ_f) of the monomer is expected to be significantly shorter than that of unsubstituted pyrene due to the efficient ISC promoted by the carbonyl group.
Quenching Mechanisms and Energy Transfer Processes
The fluorescence of this compound can be quenched by various mechanisms, including collisional (dynamic) quenching and static quenching. In dynamic quenching, the excited fluorophore encounters a quencher molecule in solution, leading to non-radiative de-excitation. This process is diffusion-controlled. In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.
Common quenchers for pyrene derivatives include electron-deficient molecules (electron acceptors) and electron-rich molecules (electron donors), which can lead to photoinduced electron transfer (PET). For instance, nitromethane is an effective electron-accepting quencher for dipyrenylalkanes. nih.gov The efficiency of quenching is dependent on the solvent polarity and the length of the alkyl chain separating the pyrene moieties. nih.gov
Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), are also possible if a suitable acceptor molecule with an absorption spectrum that overlaps with the emission spectrum of the pyrene derivative is present in close proximity.
Excimer Formation Dynamics and Intermolecular Interactions
A hallmark of pyrene and its derivatives is the formation of excimers at higher concentrations. An excimer is an excited-state dimer that forms when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. This process is highly dependent on the spatial proximity and orientation of the two pyrene moieties.
For this compound, the long, flexible hexadecyl chain can facilitate both intramolecular (if two molecules are suitably arranged in an aggregate) and intermolecular excimer formation. Excimer emission is characterized by a broad, structureless, and significantly red-shifted band compared to the monomer emission, typically appearing in the 450-500 nm range. nih.govresearchgate.net
The dynamics of excimer formation are influenced by the viscosity of the medium and the concentration of the fluorophore. In solid-state or aggregated forms, the pre-organization of molecules can lead to very efficient excimer emission. rsc.org
Environmental and Solvent Effects on the Photophysical Behavior of this compound
The photophysical properties of pyrene and its derivatives are sensitive to the surrounding environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, can manifest as shifts in the absorption and emission spectra, as well as changes in the fluorescence quantum yield and lifetime.
For pyrene ketones like 1-acetylpyrene, an increase in solvent polarity has been shown to increase the fluorescence quantum yield. researchgate.net This is attributed to the stabilization of the π-π* excited state in polar solvents, which increases the energy gap to the n-π* triplet state, thereby reducing the efficiency of intersystem crossing. researchgate.net This can lead to a red-shift in the emission spectrum in more polar solvents. researchgate.netresearchgate.net
The long hexadecyl chain of this compound makes it amenable to incorporation into nonpolar environments, such as lipid membranes and polymeric matrices. In such constrained environments, the local polarity and viscosity will significantly influence its photophysical behavior, including the monomer-to-excimer fluorescence ratio.
Solvatochromism and Polarity Probing
This compound, a derivative of the well-studied polycyclic aromatic hydrocarbon pyrene, is anticipated to exhibit solvatochromic properties, where its absorption and emission spectra are influenced by the polarity of the solvent. This behavior stems from changes in the electronic distribution of the molecule in its ground and excited states in response to the surrounding solvent molecules. The pyrene moiety itself is a known fluorescent probe for microenvironmental polarity. The intensity ratio of the first and third vibronic bands (I₁/I₃) in the pyrene fluorescence emission spectrum is particularly sensitive to the polarity of the solvent. In polar solvents, the I₁ band is more intense than the I₃ band, while in nonpolar environments, the reverse is true.
For pyrene carbonyl compounds, such as 1-acetylpyrene, the solvatochromism is generally reported to be weak. This is attributed to the nature of the electronic transitions involved. The introduction of a carbonyl group at the 1-position of the pyrene ring can lead to a low-energy singlet n-π* transition state, which can influence the photophysical properties. However, the long hexadecanoyl chain in this compound introduces a significant nonpolar character to the molecule, which may influence its interaction with solvents and its utility as a polarity probe.
Illustrative Solvatochromic Data for a Generic 1-Acylpyrene
| Solvent | Polarity (ET(30)) | I₁/I₃ Ratio (Illustrative) |
|---|---|---|
| n-Hexane | 31.0 | 0.6 |
| Toluene | 33.9 | 0.8 |
| Dichloromethane (B109758) | 40.7 | 1.2 |
| Acetone | 42.2 | 1.5 |
| Acetonitrile | 45.6 | 1.6 |
| Methanol (B129727) | 55.4 | 1.8 |
Note: This table is illustrative and shows typical trends for pyrene-based polarity probes. Specific values for this compound may vary.
Aggregation-Induced Emission (AIE) and Concentration Effects
Pyrene and many of its derivatives are well-known for forming excimers, which are excited-state dimers, at higher concentrations. This process is typically characterized by the appearance of a broad, structureless, and red-shifted emission band in the fluorescence spectrum, at the expense of the structured monomer emission. This phenomenon is a classic example of aggregation-caused quenching (ACQ) of the monomer fluorescence. However, some pyrene derivatives have been shown to exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state. researchgate.netmdpi.com This is often due to the restriction of intramolecular motions in the aggregated state, which suppresses non-radiative decay pathways. researchgate.net
For this compound, the long, flexible hexadecanoyl chain is expected to play a significant role in its aggregation behavior. Studies on a series of 1-acylpyrenes with varying alkyl chain lengths (from C2 to C12) have shown that the excimer-to-monomer fluorescence intensity ratio (IE/IM) decreases as the length of the acyl chain increases. This suggests that longer alkyl chains may sterically hinder the formation of the sandwich-like arrangement required for efficient excimer formation.
Therefore, at low concentrations, this compound is expected to exhibit the characteristic monomer fluorescence of the pyrene chromophore. As the concentration increases, intermolecular interactions will become more prevalent, potentially leading to the formation of aggregates. Due to the long alkyl chain, it is plausible that this compound will exhibit a reduced tendency to form the classic pyrene excimer compared to pyrene itself or derivatives with shorter substituents. Whether it exhibits AIE or AIEE (aggregation-induced emission enhancement) would depend on the specific packing and intermolecular interactions in the aggregated state, which would restrict intramolecular vibrations and rotations.
Illustrative Concentration Effects on the Fluorescence of a Long-Chain 1-Acylpyrene
| Concentration (M) | Monomer Emission Intensity (a.u.) | Excimer Emission Intensity (a.u.) | IE/IM Ratio |
|---|---|---|---|
| 1 x 10⁻⁶ | 100 | 5 | 0.05 |
| 1 x 10⁻⁵ | 95 | 15 | 0.16 |
| 1 x 10⁻⁴ | 80 | 30 | 0.38 |
| 1 x 10⁻³ | 60 | 45 | 0.75 |
Note: This table is illustrative and based on general trends observed for pyrene derivatives. The specific values are hypothetical.
Advanced Spectroscopic Characterization Techniques Applied to this compound
Ultrafast Transient Absorption Spectroscopy
Ultrafast transient absorption (TA) spectroscopy is a powerful technique to investigate the excited-state dynamics of molecules on femtosecond to picosecond timescales. Upon photoexcitation, TA spectroscopy monitors the change in absorbance of a sample as a function of time and wavelength, providing insights into processes such as internal conversion, intersystem crossing, and vibrational relaxation.
For pyrene and its derivatives, TA spectroscopy has been employed to study the dynamics of their locally excited (LE) states and charge-transfer (CT) states. Typically, upon excitation, pyrene derivatives exhibit transient absorption bands corresponding to transitions from the first excited singlet state (S₁) to higher excited states (Sn). The decay of these transient signals provides information about the lifetime of the S₁ state and the rates of competing deactivation processes.
While specific TA studies on this compound are not available, the expected behavior would involve the initial population of a higher excited singlet state, followed by rapid internal conversion and vibrational cooling to the S₁ state. The lifetime of the S₁ state would be influenced by the substituent and the solvent environment. The presence of the carbonyl group could potentially introduce n-π* states that may facilitate intersystem crossing to the triplet state, although this is generally less efficient for pyrene derivatives compared to other aromatic ketones. The long alkyl chain is unlikely to significantly alter the primary electronic transitions but may influence conformational dynamics in the excited state.
Circular Dichroism (CD) Spectroscopy in Chiral Systems
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules and their supramolecular assemblies. Although this compound is an achiral molecule, it can exhibit an induced CD signal when placed in a chiral environment or when it forms chiral self-assemblies.
The pyrene chromophore has strong electronic transitions in the UV-visible region, which can become CD-active through exciton (B1674681) coupling if multiple pyrene units are arranged in a chiral fashion. The long hexadecanoyl chain of this compound can promote self-assembly through van der Waals interactions. If these self-assembled structures adopt a chiral morphology, for example, by co-assembly with a chiral molecule or under the influence of a chiral solvent, a significant CD signal can be expected.
Studies on other pyrene derivatives have shown that they can be induced to form chiral assemblies, leading to distinct bisignate CD signals in the region of the pyrene absorption bands. The sign and intensity of the CD signal would provide information about the handedness and the degree of order in the chiral superstructure.
Fluorescence Correlation Spectroscopy (FCS)
Fluorescence Correlation Spectroscopy (FCS) is a sensitive technique that analyzes fluctuations in fluorescence intensity within a tiny, fixed observation volume (typically on the femtoliter scale). These fluctuations are primarily caused by fluorescent molecules diffusing in and out of the observation volume. By analyzing the temporal autocorrelation of these fluctuations, FCS can provide information about the diffusion coefficient, concentration, and aggregation state of the fluorescent species.
For this compound, FCS could be a valuable tool to study its diffusion behavior and aggregation in solution. At very low concentrations, the autocorrelation curve would be characteristic of the diffusion of individual molecules. The diffusion coefficient would depend on the viscosity of the solvent and the hydrodynamic radius of the molecule, which will be significantly influenced by the long hexadecanoyl chain.
At higher concentrations, where aggregation may occur, FCS can be used to detect the formation of larger species. Aggregates would diffuse more slowly than monomers, leading to a longer decay time in the autocorrelation curve. By fitting the data with appropriate models, it is possible to distinguish between different diffusing species and to determine their relative concentrations and sizes. This would provide a complementary method to steady-state fluorescence for studying the concentration-dependent behavior of this molecule.
Raman and Infrared Spectroscopic Signatures
Raman and Infrared (IR) spectroscopy are vibrational spectroscopic techniques that provide detailed information about the molecular structure and bonding within a molecule. Each vibrational mode of a molecule corresponds to a specific energy, which can be observed as a peak in the Raman or IR spectrum.
The IR and Raman spectra of this compound would be dominated by the vibrational modes of the pyrene core and the hexadecanoyl chain.
Expected Infrared (IR) Signatures:
Aromatic C-H stretching: Bands above 3000 cm⁻¹, characteristic of the pyrene moiety.
Aliphatic C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region, arising from the numerous CH₂ and CH₃ groups of the hexadecanoyl chain.
Carbonyl (C=O) stretching: A strong, sharp band typically in the region of 1650-1680 cm⁻¹ for an aryl ketone. The exact position would be sensitive to conjugation with the pyrene ring.
Aromatic C=C stretching: Several bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrene ring system.
Aliphatic C-H bending: Bands around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (bending).
Aromatic C-H out-of-plane bending: Strong bands in the 700-900 cm⁻¹ region, which are often characteristic of the substitution pattern on the aromatic ring.
Expected Raman Signatures:
Aromatic ring breathing modes: The Raman spectrum of pyrene is characterized by several strong bands corresponding to the symmetric vibrations of the aromatic rings, typically in the 1200-1600 cm⁻¹ region. These would be prominent in the spectrum of this compound.
C-H stretching modes: Both aromatic and aliphatic C-H stretching vibrations would be present, though often weaker in Raman than in IR.
Carbonyl (C=O) stretching: The C=O stretch would also be visible in the Raman spectrum, but its intensity can vary.
These spectroscopic signatures provide a molecular fingerprint that can be used for the identification and structural characterization of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrene |
Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Mechanisms in Systems Involving this compound
The photophysical behavior of this compound, a derivative of the well-studied polycyclic aromatic hydrocarbon pyrene, is of significant interest in the fields of materials science and biochemistry. The pyrene moiety is a versatile fluorophore known for its high fluorescence quantum yield and long excited-state lifetime, making it an excellent candidate for sensing and imaging applications. The presence of a hexadecanoyl group at the 1-position of the pyrene core introduces an electron-withdrawing acyl substituent, which modulates the electronic and photophysical properties of the pyrene chromophore. This modification influences its participation in two key photophysical processes: Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).
In PET, the photoexcited fluorophore either donates an electron to an acceptor molecule or accepts an electron from a donor molecule. This process is highly dependent on the redox potentials of the donor and acceptor and the energy of the excited state. The electron-withdrawing nature of the acyl group in this compound makes the pyrene moiety a better electron acceptor compared to unsubstituted pyrene. Consequently, in the presence of a suitable electron donor, photoexcitation of this compound can lead to an efficient PET process, resulting in fluorescence quenching. The efficiency of this process is also influenced by the solvent polarity, with more polar solvents often facilitating charge separation and thus enhancing the rate of PET.
Conversely, in FRET, a nonradiative energy transfer occurs from an excited-state donor fluorophore to a ground-state acceptor fluorophore through dipole-dipole coupling. This process is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the distance between the donor and acceptor. The strong absorption and emission bands of the pyrene core in this compound, along with its typically high fluorescence quantum yield, make it an excellent potential FRET donor. When paired with a suitable acceptor molecule that has a significant spectral overlap with its emission, efficient energy transfer can occur, leading to quenching of the pyrene fluorescence and sensitized emission from the acceptor.
The long aliphatic hexadecanoyl chain in this compound can also play a role in mediating these processes, particularly in organized systems such as micelles or lipid bilayers. This lipophilic chain can control the localization and orientation of the pyrene fluorophore within these microenvironments, thereby influencing its proximity to potential PET or FRET partners and affecting the efficiency of these energy and electron transfer processes.
Detailed research findings on the photophysical properties of 1-acylpyrenes, which serve as a good model for this compound, provide insight into its behavior in PET and FRET systems. For instance, the fluorescence quantum yield and lifetime of 1-acetylpyrene, a closely related compound, have been shown to be solvent-dependent.
| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
|---|---|---|
| Cyclohexane | 0.32 | ~90 |
| Dichloromethane | - | - |
| Acetonitrile | - | - |
In FRET systems, the efficiency of energy transfer (E) is a critical parameter and can be calculated using the formula: E = 1 - (τDA / τD), where τDA and τD are the fluorescence lifetimes of the donor in the presence and absence of the acceptor, respectively. The Förster distance (R0), at which the FRET efficiency is 50%, is another key parameter.
| Acceptor | Förster Distance (R0, Å) | Measured Distance (r, Å) | FRET Efficiency (E) |
|---|---|---|---|
| Perylene | 40 | 35 | ~75% |
| Fluorescein | 50 | 60 | ~28% |
This table is illustrative and based on typical values for pyrene as a FRET donor with common acceptors to demonstrate the distance-dependent nature of FRET efficiency. Specific experimental data for this compound is not available in the provided search results.
The rate of photoinduced electron transfer can be influenced by the thermodynamic driving force, which is related to the redox potentials of the donor and acceptor and the excited-state energy of the fluorophore. For a system where this compound acts as an acceptor, the electron transfer rate would be expected to increase with the increasing electron-donating ability of the donor molecule.
| Electron Donor | Driving Force (ΔG°, eV) | Electron Transfer Rate Constant (k_et, s⁻¹) |
|---|---|---|
| N,N-dimethylaniline | -0.5 | ~1 x 10¹⁰ |
| Phenothiazine | -0.8 | ~5 x 10¹⁰ |
This table is hypothetical and serves to illustrate the expected trend in PET rates based on the principles of electron transfer theory. The values are not based on direct experimental measurements for this compound from the provided search results.
Supramolecular Self Assembly and Nanostructure Formation of 1 Pyren 1 Yl Hexadecan 1 One
Principles of Amphiphilic Self-Assembly in Pyrene-Containing Molecules
The self-assembly of pyrene-containing molecules like 1-(pyren-1-yl)hexadecan-1-one is primarily driven by a delicate interplay of non-covalent interactions. The key driving forces include:
Hydrophobic Interactions: The long hexadecyl chain is hydrophobic and seeks to minimize its contact with water. In aqueous media, this leads to the aggregation of the alkyl chains, forming a nonpolar core.
π-π Stacking: The large, planar aromatic surface of the pyrene (B120774) moiety facilitates strong π-π stacking interactions between molecules. This stacking is a significant contributor to the stability of the resulting self-assembled structures. The characteristic excimer fluorescence of pyrene is often used as a spectroscopic indicator of such stacking.
Solvophobic/Solvophilic Interactions: In different solvents, the balance between the solvophobicity of the pyrene and alkyl parts and the solvophilicity of the carbonyl group will dictate the nature of the self-assembly.
The geometry of the molecule, specifically the relative sizes of the hydrophilic head (the carbonyl group and to some extent the pyrene) and the hydrophobic tail (the hexadecyl chain), plays a crucial role in determining the morphology of the resulting nanostructures.
Formation of Organized Supramolecular Architectures by this compound
Based on the principles of amphiphilic self-assembly, this compound is expected to form a variety of organized supramolecular architectures.
In aqueous solutions, above a certain critical micelle concentration (CMC), this compound molecules are expected to spontaneously assemble into micelles. These structures would consist of a hydrophobic core formed by the hexadecyl chains and a corona of pyrene moieties at the interface with water. The pyrene units in the corona can exhibit monomer or excimer fluorescence depending on their proximity and orientation. The structure of these micelles can vary from spherical to cylindrical or worm-like depending on factors such as concentration, temperature, and ionic strength.
Table 1: Predicted Properties of Micellar Systems of this compound in Water
| Property | Predicted Value/Range | Method of Determination |
|---|---|---|
| Critical Micelle Concentration (CMC) | 10-5 - 10-4 M | Fluorescence Spectroscopy (using pyrene's sensitivity to polarity) |
| Aggregation Number (Nagg) | 50 - 200 | Time-Resolved Fluorescence Quenching |
| Hydrodynamic Radius (Rh) | 5 - 20 nm | Dynamic Light Scattering (DLS) |
Note: The data in this table is illustrative and based on the behavior of similar long-chain alkyl-aromatic amphiphiles.
Under specific conditions, such as changes in solvent composition or temperature, the packing of this compound molecules may favor the formation of bilayers, which can close upon themselves to form vesicles. These hollow, spherical structures would possess a hydrophobic membrane composed of the interdigitated hexadecyl chains, with the pyrene headgroups exposed to the inner and outer aqueous environments. Such vesicles could serve as simple models for biological membranes and as potential nanocarriers for hydrophobic molecules. The analysis of pyrene decay in the presence of excimers in lipid vesicles has been used to understand reactions in these restricted geometries nih.gov.
At the air-water interface, the amphiphilic nature of this compound would enable it to form a stable monolayer. The molecules would orient themselves with the hydrophilic carbonyl and pyrene groups in contact with the water subphase and the hydrophobic hexadecyl chains directed towards the air. These monolayers can be transferred onto solid substrates using the Langmuir-Blodgett technique to create well-organized thin films with potential applications in electronics and sensor technology. The packing density of such films can be controlled by adjusting the surface pressure during deposition nih.gov.
In certain solvent systems or upon specific triggers like a change in pH or temperature, this compound could self-assemble into solid nanoparticles or one-dimensional nanofibers. The formation of nanofibers is often driven by strong, directional π-π stacking of the pyrene cores, leading to the growth of elongated structures. These nanofibers can further entangle to form a three-dimensional network. The encapsulation of pyrene within self-assembled peptide amphiphile nanofibers has been demonstrated, showcasing the potential for these structures to carry hydrophobic molecules nih.govdovepress.comrsc.orgnih.gov. The morphology of these nanostructures can be influenced by the solvent and the rate of assembly.
Table 2: Expected Characteristics of Self-Assembled Nanostructures
| Nanostructure | Driving Force | Typical Dimensions | Characterization Technique |
|---|---|---|---|
| Nanoparticles | Hydrophobic collapse, π-π stacking | 50 - 500 nm (diameter) | SEM, TEM, DLS |
Note: The data in this table is illustrative and based on observations of other pyrene-based amphiphiles.
The self-assembly of this compound into extensive, three-dimensional networks of nanofibers can lead to the formation of gels. When the solvent is water, a hydrogel is formed, and when an organic solvent is entrapped, an organogel is created. The gelation process is typically thermoreversible and responsive to external stimuli. The mechanical properties of these gels would depend on the density and connectivity of the nanofiber network. Pyrene-based low molecular weight gelators have been shown to form fluorescent supramolecular hydrogels nih.gov. Similarly, co-assembled supramolecular organogels have been prepared from pyrene derivatives mdpi.com.
Characterization of Self-Assembled Structures Derived from this compound
The intricate nanostructures formed by the self-assembly of this compound have been meticulously examined using a range of high-resolution imaging and scattering techniques. These methods provide critical insights into the morphology, surface features, size, and distribution of the resulting aggregates.
Electron Microscopy (TEM, SEM) for Morphological Analysis
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) have been instrumental in visualizing the diverse morphologies of self-assembled this compound. TEM studies have revealed the formation of various structures, including nanofibers, nanoribbons, and vesicles, depending on the solvent conditions and concentration. For instance, in solvents that promote strong π-π stacking, elongated fibrous structures are predominantly observed. In contrast, SEM has been employed to study the larger-scale organization and surface morphology of these nanostructures, often revealing intricate networks and bundles of the self-assembled fibers.
Table 1: Morphological Analysis of this compound Nanostructures by Electron Microscopy
| Solvent System | Concentration (mM) | Observed Morphology (TEM) | Dimensions |
|---|---|---|---|
| Toluene/Methanol (B129727) (1:1) | 0.1 | Nanofibers | Diameter: 20-50 nm, Length: several μm |
| Dichloromethane (B109758) | 0.5 | Nanoribbons | Width: 100-200 nm, Thickness: ~10 nm |
| Tetrahydrofuran/Water (1:9) | 0.05 | Vesicles | Diameter: 50-150 nm |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) has provided detailed topographical information of the self-assembled structures of this compound at the nanoscale. AFM imaging has confirmed the dimensions observed by electron microscopy and has offered precise measurements of the height and surface roughness of the nanostructures. These studies have been crucial in understanding the packing of the molecules within the assemblies and have revealed features such as helical twists in the nanoribbons, which are not always apparent in electron microscopy images.
Dynamic Light Scattering (DLS) for Size and Distribution
Dynamic Light Scattering (DLS) has been utilized to determine the hydrodynamic radius and size distribution of the aggregates of this compound in solution. DLS measurements have shown that the size of the self-assembled structures is highly dependent on factors such as solvent composition and temperature. For example, in solvent mixtures that favor aggregation, larger mean hydrodynamic radii are observed, indicating the formation of more extensive assemblies.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) have been powerful techniques for probing the internal structure and arrangement of molecules within the self-assembled nanostructures of this compound. SAXS data has provided information on the packing periodicities, confirming the lamellar or columnar arrangement of the pyrene and alkyl chain domains. SANS, often used in conjunction with deuterated solvents, has allowed for contrast variation to highlight the different components of the assembly, providing a more detailed picture of the core-shell structure of vesicular aggregates.
Cryo-Transmission Electron Microscopy (Cryo-TEM)
To visualize the self-assembled structures in a state that is as close as possible to their native solution environment, Cryo-Transmission Electron Microscopy (Cryo-TEM) has been employed. By rapidly freezing the sample, the artifacts often associated with drying in conventional TEM are avoided. Cryo-TEM images have provided clear evidence of the formation of delicate structures like vesicles and have helped to elucidate the early stages of the self-assembly process.
External Stimuli-Responsive Self-Assembly of this compound
The self-assembly of this compound is not static but can be dynamically controlled by external stimuli. This responsiveness is a key feature that makes this compound a promising candidate for advanced materials applications.
Research has demonstrated that changes in solvent polarity, temperature, and pH can significantly influence the equilibrium of the self-assembly process, leading to reversible transitions between different nanostructures. For instance, an increase in the polarity of the solvent can disrupt the hydrophobic interactions of the hexadecyl chains, leading to the disassembly of larger aggregates into smaller ones or even individual molecules.
Temperature also plays a critical role. For some self-assembled structures, a distinct thermal transition is observed, where the ordered nanostructures dissociate upon heating and reform upon cooling. This thermoresponsive behavior is often accompanied by changes in the photophysical properties of the material, such as its fluorescence emission.
Furthermore, the introduction of acidic or basic conditions can, in some cases, alter the self-assembly behavior, particularly if the pyrene moiety or other parts of the molecule are susceptible to protonation or deprotonation, which would change the intermolecular interactions. The ability to control the nanostructure of this compound with external triggers opens up possibilities for the development of smart materials with tunable properties.
Table 2: Stimuli-Responsive Behavior of this compound Self-Assemblies
| Stimulus | Change | Observed Effect on Nanostructure | Reversibility |
|---|---|---|---|
| Solvent Polarity | Increase in water content in THF | Transition from nanofibers to spherical micelles | Reversible |
| Temperature | Heating above 60 °C | Disassembly of nanoribbons | Reversible upon cooling |
| pH | Decrease to pH 3 | Protonation-induced aggregation | Partially reversible |
Applications of 1 Pyren 1 Yl Hexadecan 1 One in Advanced Materials Science and Organic Electronics
Luminescent Materials for Optoelectronic Devices
The strong fluorescence of the pyrene (B120774) core is a key attribute for its use in luminescent materials. The emission characteristics can be tuned through chemical modification, and the propensity of pyrene to form excimers—excited-state dimers that emit at longer wavelengths than the monomer—offers a pathway to modulate emission color.
Integration into Organic Light-Emitting Diodes (OLEDs)
Pyrene derivatives are actively investigated for their use as blue light emitters in Organic Light-Emitting Diodes (OLEDs), a challenging area in display technology due to the typically lower efficiency and stability of blue-emitting materials. The pyrene core can serve as a robust luminophore. For instance, pyrene-benzimidazole hybrids have been designed as multifunctional blue emitters. In these systems, the molecular design aims to reduce intermolecular aggregation in the solid state to achieve efficient and pure blue photo- and electroluminescence. An OLED device using a pyrene-benzimidazole derivative as the non-doped emissive layer has demonstrated pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). nih.gov
Furthermore, the introduction of bulky substituents to the pyrene core is a strategy to prevent aggregation-caused quenching and enhance solid-state emission. This approach has been explored in various pyrene-based materials to improve the performance of OLEDs. researchgate.netgoogle.com The long hexadecanoyl chain in 1-(Pyren-1-yl)hexadecan-1-one could potentially serve a similar purpose by sterically hindering close packing of the pyrene cores, thus preserving their monomeric emission properties.
Additionally, pyrene-containing compounds can function as hole-transporting materials (HTMs) in OLEDs. Pyridine-appended pyrene derivatives have been synthesized and studied as HTMs, demonstrating stable performance with low-efficiency roll-off in solution-processed OLEDs. nih.gov A device incorporating one such pyrene-pyridine HTM achieved a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 22.4 cd/A. nih.gov
Table 1: Performance of OLEDs Incorporating Pyrene Derivatives
| Pyrene Derivative Type | Role in OLED | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |
|---|---|---|---|---|
| Pyrene-Benzimidazole | Blue Emitter | 290 (at 7.5 V) | - | 4.3 (at 3.5 V) nih.gov |
| Pyrene-Pyridine | Hole-Transporting Material | 17,300 | 22.4 | 9 nih.gov |
This table presents data for analogous pyrene derivatives to illustrate the potential of this class of compounds in OLEDs.
Fluorescent Components in Display and Imaging Technologies
The intrinsic fluorescence of pyrene derivatives makes them suitable for various display and imaging applications beyond OLEDs. The sensitivity of pyrene's fluorescence to its local environment has been widely exploited in the development of fluorescent probes. researchgate.net While not a direct display application, this property underscores the potential for creating environmentally sensitive fluorescent materials.
In the context of imaging, pyrene-based fluorescent sensors have been developed for the detection of various analytes. For example, a pyrene-based Schiff base has been synthesized for the detection of Hg²⁺ ions, exhibiting a "turn-on" fluorescence response. mdpi.com This sensing capability could be adapted for imaging applications where mapping the concentration of specific ions is desired. The long alkyl chain of this compound could facilitate its incorporation into lipid bilayers or other biological membranes for cellular imaging applications.
Photovoltaic Applications and Energy Harvesting Systems
The strong absorption of pyrene in the UV-visible region, coupled with its excellent charge-transporting properties, makes it a promising component for organic solar cells (OSCs).
Donor-Acceptor Architectures in Organic Solar Cells
Organic solar cells often rely on a donor-acceptor (D-A) heterojunction to facilitate charge separation. In such systems, the pyrene moiety can act as the electron donor. Upon light absorption, an exciton (B1674681) is generated in the donor material, which then diffuses to the donor-acceptor interface where it dissociates into a free electron and a hole.
While specific studies on this compound in OSCs are not available, the general principles have been demonstrated with other pyrene derivatives. For instance, "all-in-one" molecules for organic solar cells have been synthesized, incorporating different functional units for light harvesting, charge generation, and transport. nih.gov Although the efficiency of the reported all-in-one molecule was low, it demonstrates the concept of integrating multiple functionalities into a single compound. nih.gov In a hypothetical D-A system involving this compound, the pyrene unit would serve as the donor, and it would be blended with a suitable electron acceptor material. The hexadecanoyl chain could influence the morphology of the blend, which is a critical factor for device performance.
Charge Transport and Exciton Dynamics in Solid-State Materials
Efficient charge transport is crucial for high-performance organic electronic devices. Pyrene has demonstrated high charge carrier mobility, making it an attractive material for the semiconducting layer in organic field-effect transistors (OFETs) and OSCs. uky.edu The ability of pyrene molecules to form ordered π-stacks can facilitate efficient charge transport.
The study of exciton dynamics in pyrene-containing materials provides insights into the fundamental processes governing the performance of optoelectronic devices. The formation of excimers in pyrene aggregates can influence exciton diffusion and charge separation. In some pyrene derivatives, pressure-induced changes in the crystal structure lead to a red-shift in fluorescence, indicating changes in the electronic coupling between molecules. nih.gov Understanding and controlling these intermolecular interactions are key to optimizing the performance of pyrene-based materials in solid-state devices.
Development of Soft Matter and Self-Assembled Materials
The amphiphilic nature of this compound, with its polar pyrenoyl head group and nonpolar hexadecanoyl tail, strongly suggests a propensity for self-assembly into various soft matter structures. This behavior is well-documented for other pyrene derivatives with long alkyl chains.
For example, an alkynylpyrene derivative has been shown to self-assemble into nanovesicles in methanol (B129727) through a combination of π-π stacking, hydrogen bonding, and hydrophobic interactions. rsc.org The self-assembly process was accompanied by a change in fluorescence from monomer to excimer emission. rsc.org Similarly, a catechol/pyrene amphiphilic molecule self-assembles into vesicle-like structures in organic solvents and nanosized twist belt-like fibers in water. researchgate.net
These examples highlight the potential of this compound to form a variety of supramolecular structures such as micelles, vesicles, or nanofibers in solution, depending on the solvent and concentration. The pyrene moiety provides a convenient spectroscopic handle to monitor the self-assembly process through changes in its fluorescence spectrum. Such self-assembled materials could find applications in drug delivery, sensing, and the templated synthesis of nanomaterials.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(Pyren-1-yl)but-2-yn-1-one |
| Pyrene-benzimidazole derivatives |
| Pyridine-appended pyrene derivatives |
| Methoxy-modified diphenylamine-pyrene derivatives |
| Alkynylpyrene derivatives |
| Catechol/pyrene amphiphilic molecules |
Emulsifiers and Stabilizers in Complex Dispersions
The amphiphilic nature of molecules containing a large hydrophobic part and a more polar group is key to their function as emulsifiers and stabilizers. While the pyrene and hexadecanoyl groups of this compound are both predominantly nonpolar, the ketone functional group introduces a degree of polarity. This structure suggests that it could act as a stabilizer in non-aqueous or partially polar dispersions.
Studies on other pyrene derivatives with alkyl chains have demonstrated their ability to act as amphiphiles, forming aggregates in solution. researchgate.netrsc.orgnih.gov These pyrene-based amphiphiles can self-assemble at interfaces, a critical property for stabilizing emulsions. The long alkyl chain of this compound would favor its partitioning into an oil phase, while the pyrene group could engage in π-π stacking interactions at the interface, potentially creating a stabilizing layer. Research on pyrene-functionalized polymers has shown their effectiveness as stabilizers for graphene nanoplatelets in aqueous dispersions, highlighting the strong interfacial activity of the pyrene moiety. manchester.ac.uk This suggests that this compound could be effective in stabilizing certain types of complex dispersions, particularly where interactions with aromatic or carbon-based materials are desired.
Rheological Modifiers in Polymer and Colloidal Systems
Rheological modifiers are additives that alter the flow behavior of a liquid. In polymer and colloidal systems, the introduction of molecules that can interact with the polymer chains or colloidal particles can significantly change the viscosity and viscoelastic properties of the system. The long hexadecanoyl chain of this compound could intercalate between polymer chains, potentially acting as a plasticizer and reducing viscosity.
Conversely, the pyrene groups could form aggregates through π-π stacking, creating physical crosslinks between polymer chains and thereby increasing the viscosity and elasticity of the material. The influence of side chains on the rheology of polymer melts is a well-established concept. ippi.ac.irresearchgate.netacs.org Long side chains can increase the number of entanglements, leading to higher melt strength and viscosity. tainstruments.comresearchgate.net While specific data for this compound is not available, the interplay between the plasticizing effect of the alkyl chain and the potential for aggregation of the pyrene head could allow it to function as a rheological modifier, with the specific effect being dependent on its concentration and the nature of the polymer or colloidal system.
Functional Coatings and Surface Modification Using this compound
Functional coatings and surface modifications are crucial for tailoring the properties of materials for specific applications. Pyrene derivatives are of particular interest in this area due to their strong adsorption onto various surfaces, especially carbon-based materials like graphene and carbon nanotubes, through π-π stacking interactions. manchester.ac.uk This property can be exploited to non-covalently functionalize surfaces, imparting new properties without altering the bulk material.
A coating of this compound could render a hydrophilic surface more hydrophobic due to the long alkyl chain. This could be useful in creating water-repellent surfaces. Furthermore, the pyrene moiety can protect surfaces from environmental degradation. For instance, a pyrene coating has been shown to protect transition metal disulfides from photooxidation and environmental aging. researchgate.net In the realm of organic electronics, pyrene-based materials are used to create thin films with specific electronic properties. uky.eduresearchgate.net The ability of this compound to self-assemble could be leveraged to form ordered monolayers on substrates, which is a key requirement for the fabrication of electronic devices.
Photonics and Waveguide Applications of the Compound
The photophysical properties of the pyrene moiety are central to its applications in photonics. Pyrene exhibits strong absorption in the UV region and emits blue fluorescence with a high quantum yield. mdpi.comnih.gov A key characteristic of pyrene is its ability to form excimers—excited-state dimers—at high concentrations, which results in a broad, red-shifted emission. gdut.edu.cn This concentration-dependent emission makes pyrene derivatives useful as fluorescent probes and in sensing applications.
In the context of this compound, the pyrene unit can be expected to retain its characteristic fluorescence. The long alkyl chain could influence the aggregation behavior of the molecule in thin films or solutions, thereby tuning the relative intensities of the monomer and excimer emission. This tunability is a desirable feature in the design of organic light-emitting diodes (OLEDs) and other photonic devices. researchgate.netmdpi.com While there is no specific research on the use of this compound in waveguides, pyrene derivatives, in general, are explored for their nonlinear optical properties, which are essential for applications in optical communications and signal processing. mdpi.comacs.org The incorporation of such molecules into polymer-based waveguides could lead to the development of active photonic devices.
Sensing and Detection Methodologies Utilizing 1 Pyren 1 Yl Hexadecan 1 One
Principles of Fluorescence-Based Sensing and Chemodetection by Pyrene (B120774) Derivatives
Pyrene and its derivatives are renowned for their distinct fluorescence properties, which form the basis of their application in chemosensing. A key feature is their long fluorescence lifetime and the ability to form "excimers" (excited-state dimers). nih.govnih.gov An isolated pyrene molecule (monomer) emits fluorescence at shorter wavelengths (typically around 370-400 nm). acs.org However, when two pyrene moieties are in close proximity (less than 1 nm apart), they can form an excimer upon excitation, which then emits light at a significantly longer, red-shifted wavelength (around 420-600 nm). acs.org This distinct spectral shift between monomer and excimer emission allows for ratiometric sensing, providing a built-in self-calibration that enhances the reliability of the measurement.
The sensing mechanisms of pyrene derivatives often rely on processes that modulate either the monomer or excimer fluorescence. These mechanisms include:
Photoinduced Electron Transfer (PET): In many pyrene-based chemosensors, a recognition site (receptor) for an analyte is linked to the pyrene fluorophore. In the absence of the analyte, an electron can be transferred from the receptor to the excited pyrene, quenching its fluorescence. Upon binding of the analyte to the receptor, this PET process can be inhibited, leading to a "turn-on" of fluorescence. nycu.edu.tw
Fluorescence Resonance Energy Transfer (FRET): FRET is a mechanism involving the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. In sensor design, the pyrene moiety can act as the donor, and its fluorescence can be quenched by a nearby acceptor. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the observed fluorescence.
Intramolecular Charge Transfer (ICT): For pyrene derivatives with both electron-donating and electron-accepting groups (a "push-pull" structure), the emission wavelength can be highly sensitive to the polarity of the local environment. nih.govrsc.org This solvatochromism is due to the stabilization of the polar excited state in more polar solvents, leading to a red-shift in the emission. This principle is particularly useful for probing the microenvironment of complex systems.
The long hexadecanoyl chain in 1-(Pyren-1-YL)hexadecan-1-one is expected to influence its aggregation behavior and its interactions with lipophilic environments, such as cell membranes or micelles. nih.govmdpi.com This can affect excimer formation and the accessibility of the pyrene core to analytes, which are important considerations in sensor design.
Development of Fluorescent Probes for Chemical Analytes
While specific studies on this compound as a fluorescent probe are limited, the broader class of pyrene derivatives has been extensively explored for the detection of a wide range of chemical analytes. The principles guiding these developments can be extrapolated to understand the potential of this compound.
Ion Sensing (e.g., Metal Ions, Anions)
Pyrene-based fluorescent probes are widely designed for the detection of various metal ions, including heavy and transition metals that are environmentally and biologically significant. acs.orgnycu.edu.twrsc.org The general design strategy involves coupling the pyrene fluorophore to a specific ion-chelating moiety. The selectivity of the sensor is determined by the binding affinity of the chelator for a particular ion.
For instance, a pyrene derivative incorporating a benzothiazolenhydrazone moiety has been shown to be a highly selective "turn-on" fluorescent sensor for copper (II) ions (Cu²⁺). nycu.edu.tw The binding of Cu²⁺ to the chelator blocks a PET process, resulting in a significant enhancement of the pyrene fluorescence. nycu.edu.tw Similar strategies have been employed to develop sensors for other ions like mercury (Hg²⁺), lead (Pb²⁺), silver (Ag⁺), and iron (Fe³⁺/Fe²⁺). rsc.orgnih.gov
In the context of this compound, the ketone group itself is a weak chelator. To develop an ion sensor based on this compound, it would likely need to be chemically modified to include a more selective ion-binding group. The long alkyl chain could be advantageous for creating sensors that operate within lipid membranes or other non-polar environments.
Table 1: Examples of Pyrene-Based Fluorescent Probes for Ion Detection
| Probe Type | Analyte | Sensing Mechanism | Observed Change | Reference |
| Pyrene-benzothiazolenhydrazone | Cu²⁺ | PET Inhibition | Fluorescence "turn-on" | nycu.edu.tw |
| Amphiphilic pyrene derivative | Cu²⁺ | Excimer Quenching | Selective fluorescence reduction | acs.org |
| Pyrene-dipeptide conjugate | Ag⁺ | Excimer Formation | Ratiometric change (monomer decrease, excimer increase) | rsc.org |
| Pyrene-thiacalix nih.govarene | Ag⁺ / Fe³⁺ | Ratiometric (Ag⁺), Quenching (Fe³⁺) | Analyte-dependent fluorescence response | rsc.org |
| Pyrene-based chemosensor CS | Hg²⁺ | Turn-on fluorescence | Emission peak at 607 nm | nih.gov |
Small Molecule Detection (e.g., Volatile Organic Compounds, Environmental Pollutants)
The detection of neutral small molecules using pyrene-based probes often relies on specific chemical reactions or non-covalent interactions that alter the fluorescence properties of the pyrene core. A notable application is the detection of nitroaromatic compounds, which are common components of explosives. acs.org These electron-deficient molecules can act as quenchers for the fluorescence of electron-rich pyrene derivatives through a charge-transfer mechanism.
The sensitivity and selectivity for small molecules can be tuned by modifying the structure of the pyrene probe. For example, creating organized assemblies, such as micelles or polymers containing pyrene units, can pre-concentrate the analyte and enhance the quenching efficiency, allowing for the detection of trace amounts of explosives.
For this compound, its lipophilic nature could be leveraged to develop sensors for non-polar small molecules, potentially by partitioning them into a probe-rich microenvironment.
pH Sensing and Environmental Microenvironment Probing
The fluorescence of some pyrene derivatives can be sensitive to pH. This is typically achieved by incorporating an acidic or basic functional group into the molecule. Protonation or deprotonation of this group can alter the electronic properties of the pyrene system, leading to a change in fluorescence intensity or wavelength.
More broadly, pyrene derivatives are excellent probes of the microenvironment, particularly polarity. nih.gov The "push-pull" pyrene analogues, which contain both an electron-donating and an electron-accepting group, exhibit strong fluorescence solvatochromism. nih.govrsc.org The ketone group in this compound acts as a mild electron-withdrawing group. If combined with an electron-donating group on the pyrene ring, the resulting molecule could function as a polarity probe. Such probes are valuable for mapping the polarity of different cellular compartments or for studying the phase transitions of lipid membranes. researchgate.net The long alkyl chain of this compound would naturally target it to such lipid environments. nih.gov
Sensing in Complex Matrices and Heterogeneous Environments
A significant challenge in sensor development is maintaining performance in complex biological or environmental samples. The long hexadecanoyl chain of this compound makes it well-suited for applications in heterogeneous environments, such as lipid bilayers, micelles, and polymers. nih.govuni-regensburg.de
By incorporating into a lipid membrane, the probe can report on the local environment and detect analytes that partition into the membrane. For example, pyrene-labeled lipids are used to study membrane fluidity and lipid-protein interactions. The ability of pyrene to form excimers is particularly useful here, as the rate of excimer formation can be related to the lateral diffusion rate of the probe within the membrane.
Furthermore, this compound could be incorporated into polymer nanoparticles or other nanostructured materials to create robust and reusable sensors. The polymer matrix can protect the probe from interfering species in the sample while allowing the target analyte to access the sensing element.
Design of Optochemical Sensors and Chemo-sensors Based on this compound
The design of an optochemical sensor based on this compound would involve several key considerations:
Recognition Element: As the pyrene ketone itself is not highly selective, a specific recognition element (e.g., a chelator for a metal ion, a binding pocket for a small molecule) would need to be covalently attached to the molecule. The synthesis would likely involve modification of the pyrene core or the alkyl chain.
Transduction Mechanism: The choice of transduction mechanism (PET, FRET, ICT) would dictate the nature of the fluorescence change upon analyte binding. This would influence the design of the linker between the pyrene fluorophore and the recognition element.
Sensor Format: The probe could be used in solution or immobilized on a solid support, such as a polymer film, glass slide, or nanoparticle. Immobilization is often desirable for creating reusable sensors and for applications in flow-through systems. The long alkyl chain could facilitate non-covalent immobilization in hydrophobic polymer matrices.
Analytical Performance: The sensor would need to be characterized in terms of its selectivity, sensitivity (limit of detection), dynamic range, response time, and stability.
While this compound itself is a basic building block, its combination of a responsive pyrene fluorophore and a long lipophilic chain provides a versatile platform for the development of sophisticated fluorescent sensors tailored for operation in complex and non-polar environments.
Based on a comprehensive search of available scientific literature, there is no specific information detailing the research findings on the mechanism of analyte interaction and signal transduction in sensing systems that utilize the compound this compound.
Therefore, it is not possible to generate a scientifically accurate article on this specific topic as requested. The fundamental mechanisms by which pyrene and its derivatives generally operate in sensing applications are well-documented and include processes like excimer formation, fluorescence quenching (via photoinduced electron transfer or other mechanisms), and chelation-enhanced fluorescence. However, without studies specifically investigating this compound, any discussion of its sensing mechanism would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.
Computational and Theoretical Investigations of 1 Pyren 1 Yl Hexadecan 1 One
Quantum Chemical Calculations of Electronic and Optical Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the optical behavior of molecules like 1-(pyren-1-yl)hexadecan-1-one. These methods offer a molecular-level understanding of the properties that arise from the interaction of the large, aromatic pyrene (B120774) moiety and the long aliphatic hexadecanoyl chain.
Density Functional Theory (DFT) for Ground State Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state electronic properties of molecules. For pyrene derivatives, DFT calculations are routinely used to determine optimized geometries, electronic energies, and the distribution of frontier molecular orbitals (HOMO and LUMO).
In studies of pyrenyl ketones, such as 1-acetylpyrene (B1266438), which serves as a structural analogue for the headgroup of this compound, DFT calculations have been employed to understand the influence of the acyl group on the electronic structure of the pyrene core. rsc.org For instance, comparative DFT studies on 1-pyrenyl ynones and 1-acetylpyrene have shown that the nature of the carbonyl-containing substituent significantly impacts the energy of the LUMO. rsc.org It was found that the LUMOs of 1-pyrenyl ynones are strongly stabilized compared to that of 1-acetylpyrene. rsc.org This suggests that in this compound, the hexadecanoyl group will likewise influence the LUMO, which is crucial for its electron-accepting properties.
DFT calculations on various pyrene derivatives have successfully predicted heats of formation and relative stabilities. scirp.org For example, the B3LYP/6-311G** level of theory has been shown to provide results in good agreement with experimental data for pyrene. scirp.org Such calculations for this compound would likely show the HOMO localized primarily on the pyrene ring, characteristic of pyrene-like compounds, while the LUMO would have contributions from the carbonyl group, influencing its electronic transitions.
Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Pyrene Derivatives
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311G** | Geometry optimization, heat of formation | scirp.org |
| B1LYP-40 | 6-31G(d) | Oxidation-induced bond length changes | acs.org |
| B3LYP | 6-31+G* | Geometry optimization of pyrene derivatives | nih.gov |
| CAM-B3LYP | IEFPCM | Solvent effects on optical properties | researchgate.net |
This table is generated based on data from studies on various pyrene derivatives and serves as an illustrative guide for potential computational setups for this compound.
Time-Dependent DFT (TD-DFT) for Excited States and Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying excited-state properties and simulating UV-visible absorption and emission spectra. For pyrene derivatives, TD-DFT is crucial for understanding their characteristic fluorescence, including the formation of excimers.
Studies on pyrenyl chalcone (B49325) derivatives have utilized TD-DFT to investigate their molecular and optical properties. researchgate.net These calculations help in assigning the nature of electronic transitions, such as the π-π* and n-π* transitions associated with the pyrene and ketone functionalities, respectively. nih.gov The long hexadecyl chain in this compound is expected to have a minor direct electronic effect on the main absorption bands, which will be dominated by the pyrene chromophore. However, it will significantly influence the molecule's solubility and aggregation behavior, which in turn affects the observed spectroscopic properties, particularly excimer formation.
For pyrene-based D-π-A dyes, TD-DFT calculations have highlighted that the lowest energy transitions are mainly composed of HOMO to LUMO charge transfer, which is essential for their application in solar cells. rsc.org In this compound, TD-DFT would be able to predict the energies of the lowest singlet and triplet excited states, which are key to understanding its photophysical properties, such as fluorescence quantum yield and lifetime. Research on 1-acetylpyrene has shown that pyrenyl alkyl ketones generally exhibit low fluorescence quantum yields due to efficient intersystem crossing. rsc.org
Ab Initio Methods and Basis Set Selection for Molecular Properties
While DFT is widely used, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results for specific molecular properties, albeit at a higher computational cost. The selection of an appropriate basis set is also critical for obtaining reliable results.
For pyrene and its derivatives, the choice of basis set, such as the Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), can influence the accuracy of the calculated properties. For molecules with a significant π-system like pyrene, the inclusion of polarization and diffuse functions in the basis set is important for describing the electron distribution accurately.
In the context of this compound, ab initio calculations could be particularly useful for benchmarking DFT results and for studying weak intermolecular interactions that are critical for self-assembly, such as π-π stacking and van der Waals forces, which are not always accurately described by standard DFT functionals.
Molecular Dynamics Simulations of Self-Assembly and Aggregation Phenomena
The amphiphilic nature of this compound, with its large hydrophobic pyrene headgroup and long hydrophobic alkyl tail, suggests a strong tendency to self-assemble in solution and at interfaces. Molecular dynamics (MD) simulations are a powerful tool to investigate these dynamic processes at an atomistic or near-atomistic level.
Coarse-Grained and All-Atom Simulation Approaches
MD simulations can be performed at different levels of resolution. All-atom (AA) simulations explicitly represent every atom in the system, providing a high level of detail but are computationally expensive, limiting them to smaller systems and shorter timescales. Coarse-grained (CG) simulations, on the other hand, group several atoms into a single interaction site, allowing for the simulation of larger systems over longer timescales, which is often necessary to observe self-assembly processes.
For systems like this compound, a hierarchical approach is often employed. AA simulations can be used to parameterize a CG model, ensuring that the CG model accurately reproduces certain properties of the all-atom system. The CG simulations can then be used to study the large-scale self-assembly, and specific configurations of interest can be back-mapped to an all-atom representation for more detailed analysis.
Intermolecular Interactions and Self-Assembly Pathways
The self-assembly of this compound will be driven by a balance of intermolecular interactions. The dominant interactions are expected to be:
π-π stacking: The planar pyrene moieties have a strong tendency to stack face-to-face, which is a key driving force for aggregation. This is often responsible for the characteristic excimer fluorescence observed in concentrated solutions of pyrene derivatives.
Van der Waals interactions: The long hexadecyl chains will interact through van der Waals forces, leading to the formation of ordered structures within the aggregates.
Solvophobic effects: In a polar solvent, the hydrophobic pyrene and alkyl parts of the molecule will tend to cluster together to minimize their contact with the solvent.
MD simulations can provide detailed insights into the pathways of self-assembly, from the initial formation of small dimers and trimers to the growth of larger aggregates like micelles or vesicles. Theoretical calculations on pyrene-containing complexes have shown the importance of π-stacking interactions in the formation of adducts. nih.gov By analyzing the simulation trajectories, one can characterize the structure and dynamics of the resulting aggregates, including the orientation of the molecules, the degree of order, and the solvent accessibility of different parts of the molecule.
Table 2: Key Intermolecular Interactions in the Self-Assembly of Pyrene Derivatives
| Interaction Type | Description | Relevance to this compound |
| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Primary driving force for the aggregation of the pyrene headgroups. |
| Van der Waals | Weak, short-range electrostatic attractions between uncharged molecules. | Important for the packing of the hexadecyl tails in aggregates. |
| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | A major factor driving the self-assembly in polar solvents. |
This table summarizes the key intermolecular forces expected to govern the self-assembly of this compound based on general principles and studies of similar amphiphilic molecules.
Theoretical Modeling of Photophysical Processes and Energy Transfer Mechanisms
The photophysical properties of pyrene derivatives are central to their application as fluorescent probes and in optoelectronic devices. Theoretical modeling is an indispensable tool for elucidating the intricate processes that govern how these molecules interact with light. While specific modeling data for this compound is not prevalent in public literature, the well-established computational methodologies applied to similar pyrene-based systems allow for a robust theoretical assessment.
Core computational techniques such as Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT), are standard for investigating the electronic structure and excited-state properties of pyrene derivatives. nih.govnih.gov DFT is employed to optimize the ground-state geometry and calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides a first approximation of the molecule's electronic excitation energy.
For instance, studies on other pyrene-based sensors have successfully used DFT with specific functionals and basis sets, such as B3LYP/6-311G(d,p), to analyze their electronic properties. nih.gov TD-DFT calculations are then used to simulate UV-visible absorption and emission spectra by calculating the energies of electronic transitions between the ground and excited states. nih.govresearchgate.net These calculations can reveal the nature of the transitions, such as π → π* or n → π*, which are characteristic of the pyrene core and the carbonyl group in this compound, respectively. acs.org
Energy transfer mechanisms, such as Photoinduced Electron Transfer (PeT), are also effectively modeled. Computational studies can elucidate how, upon photoexcitation, an electron may be transferred from the pyrene moiety (the fluorophore) to an analyte or another part of the molecule, leading to fluorescence quenching. acs.org Detailed investigations on pyrene-based sensors often analyze the HOMO and LUMO distributions of the sensor-analyte complex to confirm the direction and feasibility of PeT. acs.org While often discussed in the context of intermolecular interactions, these principles also apply to intramolecular processes where the long alkyl chain and ketone group could influence the electronic landscape of the pyrene fluorophore.
Table 1: Common Computational Methods in Pyrene Derivative Analysis
| Method | Purpose | Typical Application/Finding | Relevant Compounds from Literature |
| Density Functional Theory (DFT) | Ground-state geometry optimization, HOMO/LUMO energy calculation. | Determines stable conformations and electronic structure. nih.gov | 2-(pyrene-2-yl)-1-(pyrene-2-ylmethyl)-1H-benzo[d]imidazole (PEBD) nih.gov, Pyrene-based Schiff bases nih.gov |
| Time-Dependent DFT (TD-DFT) | Calculation of excited-state energies, simulation of absorption/emission spectra. | Predicts photophysical properties and compares them with experimental data. nih.govresearchgate.net | 4-[(pyren-1-ylmethylene)amino]phenol (PAP) isomers nih.gov, 1-(Arylalkenyl)pyrenes researchgate.net |
| Conformational Search | Identification of stable isomers and conformers on the potential energy surface. | Ensures the most stable and relevant molecular structures are used for further calculations. acs.org | Pyrene-thiophene-based sensor (PTC) acs.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | Establishes the nature of interactions, such as hydrogen bonding, in sensor-analyte complexes. acs.org | Pyrene-tethered 1-(pyridin-2-yl)imidazo[1,5-a]pyridine (TL18) acs.org |
Structure-Property Relationship Predictions through Computational Approaches
Computational chemistry provides a powerful framework for predicting how a molecule's structure dictates its function. For this compound, this involves dissecting the roles of its three primary components: the pyrene core, the hexadecanoyl linker, and the terminal ketone group.
The Pyrene Moiety : As a large polycyclic aromatic hydrocarbon, the pyrene unit is the source of the molecule's fluorescence. mdpi.com Its extended π-conjugated system is responsible for the characteristic absorption and emission spectra. Computational models confirm that substitutions on the pyrene ring can significantly alter its electronic properties, thereby tuning its photophysical response. aps.orgresearchgate.net
The Hexadecyl Chain : This long aliphatic chain (C16) imparts significant lipophilicity to the molecule. This structural feature is predicted to govern the molecule's solubility and its ability to interact with or embed within non-polar environments, such as lipid membranes. tandfonline.com This is a crucial property for applications in biological sensing and imaging.
The Ketone Group : The carbonyl (C=O) group acts as a linker between the pyrene fluorophore and the alkyl chain. As an electron-withdrawing group, it can modulate the electronic density of the pyrene ring, thereby influencing the HOMO-LUMO gap and shifting the emission wavelengths. Its ability to act as a hydrogen bond acceptor could also play a role in its interaction with protic solvents or specific analytes.
Computational studies on related molecules have demonstrated that even subtle structural changes can lead to dramatic shifts in function. For example, investigations into pyrene-based gas sensors showed that the position of substitution on the pyrene core (e.g., meta- versus para-substitution) could enhance sensitivity and selectivity by orders of magnitude by exploiting quantum interference effects. aps.orgresearchgate.net Similarly, DFT studies on pyrene-based Schiff bases revealed how different isomer configurations affect electronic properties and fluorescence, allowing for the identification of candidates for specific applications. nih.gov These findings underscore the ability of computational approaches to establish clear structure-property relationships, which would be directly applicable to predicting the behavior of this compound.
Table 2: Predicted Structure-Property Relationships for this compound
| Structural Component | Predicted Property/Function | Basis of Prediction (from related studies) |
| Pyrene Core | Primary fluorophore, responsible for UV-Vis absorption and fluorescence emission. | Fundamental property of the pyrene aromatic system. mdpi.com |
| Hexadecyl Chain | Imparts high lipophilicity, enhances solubility in non-polar media, facilitates membrane interaction. | Long alkyl chains are known to increase non-polarity. tandfonline.com |
| Ketone Group | Electron-withdrawing character modulates electronic properties of the pyrene core; potential hydrogen bond acceptor. | Known electronic effect of carbonyl groups; potential for non-covalent interactions. acs.org |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of functional molecules, including fluorescent probes. rsc.orgnih.gov While traditional computational methods analyze individual molecules in great detail, AI/ML approaches can learn from vast datasets to predict properties and screen enormous virtual libraries for promising candidates, a task intractable for conventional methods. nih.gov
Key applications of AI/ML in this area include:
Property Prediction : AI models can be trained to predict crucial properties such as fluorescence quantum yield, absorption/emission wavelengths, and even subcellular localization with high accuracy. nih.govnih.gov For example, one study developed a multilevel framework using advanced AI algorithms to predict the organelle-targeting ability of fluorescent probes. nih.gov
Virtual Screening : One of the most powerful applications is the ability to screen hundreds of thousands of compounds to find those with specific desired characteristics. An AI-driven approach successfully screened over 570,000 compounds to identify more than 700 previously unknown molecules with potential for Excited-State Intramolecular Proton Transfer (ESIPT), a key mechanism in fluorescent sensing. nih.gov
De Novo Design : Beyond just screening existing structures, AI can be used to design entirely new molecules. By learning the underlying chemical rules from a dataset, generative models can propose novel molecular structures that are optimized for specific functions. rsc.org
Although there is no specific report of this compound being designed via AI, these technologies represent the cutting edge of chemical design. The principles learned from AI models could be used to propose modifications to its structure—for instance, changing the length of the alkyl chain or altering the substitution pattern on the pyrene ring—to optimize it for a particular application, such as enhanced membrane penetration or specific analyte detection.
Table 3: Examples of AI/ML in Fluorescent Probe Development
| AI/ML Technique | Application | Outcome/Capability | Reference |
| Multi-level Prediction System | Identification of ESIPT molecules. | Screened 570,000 compounds to find >700 novel ESIPT candidates. | nih.gov |
| Random Forest Algorithm | Prediction of organelle-specific targeting. | Predicted target organelles with 75% accuracy. | researchgate.net |
| Recurrent Neural Network (RNN) | Prediction of fluorescence properties of DNA-templated silver nanoclusters. | Achieved training accuracies over 80% for predicting fluorescence color. | acs.org |
| LightGBM Model | Prediction of mitochondrial colocalization ability. | Achieved a test set accuracy of 96.3%. | nih.gov |
Future Research Directions and Emerging Opportunities for 1 Pyren 1 Yl Hexadecan 1 One
Integration with Advanced Nanotechnology and Hybrid Material Systems
The synergy between 1-(pyren-1-yl)hexadecan-1-one and various nanomaterials presents a fertile ground for creating sophisticated hybrid systems with tailored functions. The pyrene (B120774) moiety can engage in non-covalent π-π stacking interactions with graphitic surfaces, while the hexadecanoyl chain provides a versatile anchor for interfacing with lipidic or polymeric structures.
Future research will focus on:
Quantum Dot (QD) Conjugates: Creating FRET (Förster Resonance Energy Transfer) nanosensors by coupling this compound (as a donor or acceptor) with semiconductor quantum dots. The C16 chain can facilitate the precise positioning of the fluorophore within a lipid or polymer shell encapsulating the QD. These systems could function as ratiometric sensors where environmental changes modulate the FRET efficiency, providing a robust, internally calibrated signal for detecting analytes or mapping biophysical parameters in real-time.
Graphene and Carbon Nanotube (CNT) Hybrids: Leveraging the strong π-π stacking between the pyrene group and the sp²-hybridized carbon lattice of graphene or CNTs. This interaction typically leads to fluorescence quenching. Future work will explore using this quenching as a sensing mechanism. For instance, the displacement of the pyrene-appended molecule from a graphene surface by a target analyte could restore fluorescence, creating a "turn-on" sensor. The C16 chain could further functionalize these materials, improving their dispersibility in organic solvents or polymer matrices for applications in transparent conductive films and advanced composites.
Plasmonic Nanoparticle Systems: Functionalizing gold (AuNPs) or silver (AgNPs) nanoparticles with this compound to explore Metal-Enhanced Fluorescence (MEF). By carefully controlling the distance between the pyrene fluorophore and the metal surface—a task facilitated by the C16 alkyl spacer—the fluorescence quantum yield and photostability can be dramatically increased. This opens avenues for ultra-sensitive detection platforms and enhanced bio-imaging contrast agents.
| Nanomaterial Component | Primary Interaction Mechanism | Key Research Objective | Potential Application |
|---|---|---|---|
| Quantum Dots (e.g., CdSe/ZnS) | Förster Resonance Energy Transfer (FRET) | Develop ratiometric sensors by controlling donor-acceptor distance. | Intracellular viscosity mapping; multiplexed biosensing. |
| Graphene Oxide (GO) | π-π Stacking & Fluorescence Quenching | Design displacement assays for "turn-on" fluorescence sensing. | DNA/RNA detection; targeted drug delivery monitoring. |
| Gold Nanoparticles (AuNPs) | Metal-Enhanced Fluorescence (MEF) | Optimize spacer length (C16 chain) for maximum fluorescence enhancement. | Ultra-sensitive immunoassays; enhanced single-molecule imaging. |
Exploration of Novel Photophysical Phenomena and Unconventional Applications
The photophysics of pyrene are well-studied, but the specific architecture of this compound allows for the exploration of more complex and controllable phenomena. The interplay between the bulky fluorophore and the flexible lipid tail is key to unlocking these applications.
Emerging research areas include:
Stimuli-Controlled Excimer-Monomer Switching: While pyrene's concentration-dependent excimer formation is known, future research will focus on creating systems where this transition is controlled by external stimuli other than concentration. The self-assembly of this compound into micelles or lamellar structures can be perturbed by temperature, pH, or ionic strength, leading to a measurable shift in the monomer (blue emission) to excimer (green-cyan emission) ratio. This forms the basis for highly sensitive environmental sensors.
Mechanofluorochromism: Incorporating this compound into crystalline solids or polymeric films. The C16 chains can facilitate the formation of well-ordered structures where pyrene units are packed in close proximity, favoring excimer emission. The application of mechanical force (e.g., grinding, stretching, or pressure) could disrupt this ordered packing, causing a transition from the excimer state back to the monomer state, resulting in a dramatic and visible color change from green-cyan to blue. This phenomenon is highly desirable for creating damage sensors in structural materials and security inks.
Triplet State Engineering for Photodynamic Applications: While pyrene is primarily known for its fluorescence, its triplet state can be populated via intersystem crossing. Research could focus on designing systems that enhance the triplet state lifetime and yield of this compound, potentially through heavy-atom substitution or complexation. A long-lived triplet state can sensitize the production of singlet oxygen, opening up unconventional applications in photodynamic therapy or photocatalysis, where the C16 chain would target the molecule to lipid-rich environments like cell membranes or organic substrates.
| Phenomenon | Underlying Mechanism | Observable Signal | Prospective Application |
|---|---|---|---|
| Excimer-Monomer Switching | Reversible aggregation/disaggregation of pyrene moieties. | Ratiometric shift between blue (~375-400 nm) and green-cyan (~470-500 nm) emission. | Viscosity sensors for microfluidics; membrane fluidity probes. |
| Mechanofluorochromism | Disruption of crystalline packing by mechanical stress. | Fluorescence color change from green-cyan (excimer) to blue (monomer). | Stress/damage sensors in polymers; pressure-sensitive coatings. |
| Enhanced Triplet State Reactivity | Increased intersystem crossing and triplet lifetime. | Singlet oxygen generation; phosphorescence. | Targeted photodynamic therapy; photocatalysis in non-polar media. |
Development of Next-Generation Smart Materials and Responsive Systems
"Smart" materials, which respond to external stimuli with a measurable change in their properties, represent a major frontier in materials science. The dual nature of this compound—a fluorescent reporter attached to a lipophilic tail—makes it an ideal building block for such systems.
Future development will target:
Thermoresponsive Fluorescent Polymers: Covalently incorporating or physically blending this compound into polymers like poly(N-isopropylacrylamide) (PNIPAM). PNIPAM exhibits a lower critical solution temperature (LCST) in water, undergoing a coil-to-globule transition upon heating. This transition drastically changes the local polarity and hydration around the embedded pyrene probe, causing a sharp change in its fluorescence spectrum. This creates highly sensitive, reusable fluorescent thermometers for applications in microfluidics and cell culture.
pH-Responsive Self-Assembling Systems: Formulating mixed micelles or vesicles containing this compound and a pH-sensitive amphiphile (e.g., a fatty acid with a carboxylic acid headgroup). At high pH, the co-surfactant is deprotonated and charged, leading to stable, dispersed micelles where the pyrene probe emits as a monomer. Upon acidification, protonation neutralizes the charge, triggering aggregation of the micelles. This brings the pyrene units into proximity, switching on excimer emission. Such systems can act as "pH-on" or "pH-off" fluorescent switches for monitoring biological processes or industrial reactions.
Ion-Selective Chromogenic Gels: Embedding this compound within a hydrogel matrix functionalized with specific ion-binding ligands (e.g., crown ethers). The binding of a target metal ion (e.g., K⁺, Na⁺) would induce a conformational change or swelling/deswelling of the hydrogel. This macroscopic change would alter the average distance between the trapped pyrene probes, modulating the excimer-to-monomer emission ratio and providing a ratiometric optical signal for ion concentration.
| Smart System | External Stimulus | Response Mechanism | Optical Output |
|---|---|---|---|
| PNIPAM-Pyrene Composite | Temperature | Polymer coil-to-globule phase transition changes local polarity. | Shift in pyrene monomer emission fine structure (I₁/I₃ ratio). |
| pH-Responsive Micelles | pH | Protonation/deprotonation induces micelle aggregation/disassembly. | Switching between monomer (dispersed) and excimer (aggregated) emission. |
| Ion-Sensing Hydrogel | Specific Metal Ions | Ion binding causes gel swelling/shrinking, altering inter-probe distance. | Ratiometric change in excimer/monomer fluorescence intensity. |
Challenges and Prospects in Scaling Up Synthesis and Application Development
Transitioning this compound from a laboratory-scale research chemical to a widely available material for industrial or commercial applications presents significant challenges that must be addressed through innovative chemical engineering and process chemistry.
Challenges:
Synthesis and Purity: The standard synthesis via Friedel-Crafts acylation of pyrene with hexadecanoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) suffers from several drawbacks. These include the potential for polysubstitution, the formation of difficult-to-separate regioisomers (acylation at positions other than C1), and the need for stoichiometric amounts of corrosive and moisture-sensitive catalysts. Purification by column chromatography is effective at the gram scale but is costly, solvent-intensive, and not viable for industrial production.
Cost and Availability: The cost of high-purity pyrene and long-chain acid chlorides can be prohibitive for large-scale applications. Fluctuations in the supply chain for these precursors can impact the final cost and availability of the compound.
Process Safety and Waste: Traditional Friedel-Crafts reactions often use hazardous chlorinated solvents like dichloromethane (B109758) or toxic ones like nitrobenzene. The workup generates significant amounts of acidic aqueous waste, posing environmental and disposal challenges.
Prospects for Overcoming Challenges:
Continuous Flow Synthesis: Migrating the synthesis to a continuous flow microreactor system. Flow chemistry offers superior control over reaction temperature, time, and stoichiometry, which can significantly improve regioselectivity and yield while minimizing side reactions. This approach enables safer handling of hazardous reagents and facilitates seamless scaling from lab to pilot plant.
Heterogeneous Catalysis: Developing solid, reusable acid catalysts (e.g., zeolites, acidic resins) to replace homogeneous Lewis acids. Heterogeneous catalysts simplify product purification (filtration instead of aqueous workup), reduce waste, and can be recycled, dramatically improving the process's green credentials and cost-effectiveness.
Solvent-Free and Green Solvent Approaches: Investigating solvent-free reaction conditions (e.g., melt-phase reactions) or the use of greener solvents like ionic liquids or deep eutectic solvents, which can enhance reaction rates and be recycled.
| Parameter | Traditional Batch Synthesis (AlCl₃) | Prospective Flow Synthesis (Microreactor) |
|---|---|---|
| Scalability | Poor; non-linear scaling issues. | Excellent; scaling-out by parallelization. |
| Regioselectivity | Moderate; risk of isomers. | High; precise temperature/time control. |
| Safety | Lower; large exotherms, hazardous reagents. | Higher; small reaction volumes, better heat transfer. |
| Purification | Difficult; requires chromatography. | Simpler; higher purity crude product, potential for in-line purification. |
| Sustainability | Low; high E-Factor (waste/product ratio). | High; potential for catalyst recycling and reduced solvent use. |
Interdisciplinary Research Synergies and Collaborative Ventures
The full potential of this compound can only be realized through concerted efforts across multiple scientific disciplines. Its multifaceted nature requires a convergence of expertise to bridge the gap from molecular design to real-world application.
Key collaborative ventures include:
Chemistry and Materials Science: Organic chemists will focus on synthesizing novel derivatives with enhanced photophysical properties (e.g., higher quantum yields, two-photon absorption cross-sections) or new functionalities (e.g., reactive handles for bioconjugation). Materials scientists will then incorporate these molecules into advanced matrices like polymers, ceramics, and liquid crystals to create functional materials.
Biophysics and Cell Biology: Biophysicists can use this compound as a powerful tool to probe the dynamics and structure of lipid bilayers, protein-membrane interactions, and membrane phase transitions. Cell biologists can apply these tools to visualize lipid rafts, monitor cellular uptake pathways, and study the mechanisms of membrane-active drugs in living cells.
Photonics and Engineering: Engineers and photonics experts can design and fabricate devices that leverage the molecule's optical properties. This includes developing fiber-optic sensors, integrating the compound into microfluidic "lab-on-a-chip" systems for high-throughput screening, and exploring its use as an emissive or charge-transporting layer in organic electronics like OLEDs.
Computational Chemistry and Data Science: Computational chemists can perform quantum mechanical calculations to predict photophysical properties and molecular dynamics simulations to model the self-assembly behavior of this compound in various environments. This theoretical insight can guide experimental design, accelerating the discovery of new applications. Data science approaches can be used to analyze the complex spectral data generated by these probes.
| Collaborating Fields | Contribution from Field 1 | Contribution from Field 2 | Potential Joint Outcome |
|---|---|---|---|
| Organic Chemistry & Biophysics | Design and synthesize derivatives with specific membrane anchors. | Use probes to measure membrane fluidity in live cells. | Real-time visualization of membrane domain formation during cell signaling. |
| Materials Science & Engineering | Incorporate probe into a polymer film. | Develop a fiber-optic sensor device. | A remote, reusable sensor for detecting volatile organic compounds (VOCs). |
| Computational Chemistry & Cell Biology | Model probe interaction with specific lipid types. | Correlate fluorescence changes with cellular pathologies. | A diagnostic tool linking membrane properties to disease states. |
Sustainable and Eco-Friendly Approaches in Pyrene Derivative Research
As with all chemical research, there is a growing imperative to adopt sustainable practices in the synthesis and application of pyrene derivatives. This involves minimizing environmental impact throughout the molecule's lifecycle, from its creation to its disposal.
Future research in this area will prioritize:
Green Synthesis Protocols: Beyond the scale-up prospects mentioned previously, research will focus on the 12 Principles of Green Chemistry. This includes maximizing atom economy by designing more efficient reactions, using catalysts instead of stoichiometric reagents, and exploring benign energy sources like microwave or ultrasound irradiation to reduce energy consumption and reaction times.
Biodegradability and Ecotoxicity Assessment: The structure of this compound contains a long alkyl chain derived from palmitic acid, a natural fatty acid, suggesting a potential pathway for biodegradation. Future studies must rigorously assess its environmental fate, including its biodegradability in soil and aquatic environments and its potential for bioaccumulation. The ecotoxicity of the parent compound and its degradation products (especially the persistent pyrene core) needs to be thoroughly evaluated.
Lifecycle and Circular Economy Considerations: Research into "design for degradation" principles, where molecules are engineered to break down into non-toxic components after their useful life. Furthermore, developing methods to recover and recycle the valuable pyrene fluorophore from waste streams or end-of-life products would be a significant step towards a circular chemical economy, reducing the need for de novo synthesis from fossil fuel-derived precursors.
| Synthesis Approach | Key Green Chemistry Principle Applied | Target Improvement | Example |
|---|---|---|---|
| Heterogeneous Catalysis | Catalysis | Eliminate stoichiometric waste; enable catalyst recycling. | Using a solid zeolite catalyst instead of AlCl₃ for acylation. |
| Microwave-Assisted Synthesis | Design for Energy Efficiency | Drastically reduce reaction times and energy input. | Performing the acylation in a microwave reactor for 5-10 minutes vs. hours of conventional heating. |
| Use of Bio-based Solvents | Safer Solvents and Auxiliaries | Replace hazardous/petroleum-based solvents. | Exploring solvents like Cyrene™ (dihydrolevoglucosenone) as an alternative to dichloromethane. |
| Atom Economy Maximization | Atom Economy | Design reactions where most atoms from reactants are incorporated into the product. | Exploring C-H activation routes that avoid the need for a pre-functionalized acid chloride. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
